(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one
Beschreibung
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic small molecule characterized by three key structural motifs:
A benzo[d][1,3]dioxol-5-yl group, which is a methylenedioxy-substituted aromatic ring commonly associated with metabolic stability and ligand-receptor interactions.
A piperidin-1-yl ring substituted at the 4-position with a (2,6-dimethylpyrimidin-4-yl)oxy group.
An α,β-unsaturated ketone (prop-2-en-1-one) bridge, which can participate in Michael addition reactions or act as a electrophilic warhead in covalent inhibition strategies.
The stereochemistry of the enone bridge (E-configuration) is critical for maintaining planar geometry, optimizing conjugation, and ensuring proper spatial orientation for target engagement.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-11-20(23-15(2)22-14)28-17-7-9-24(10-8-17)21(25)6-4-16-3-5-18-19(12-16)27-13-26-18/h3-6,11-12,17H,7-10,13H2,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMGMNSRYRQZGF-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
The chemical structure of the compound can be denoted by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₁O₃ |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one |
| CAS Registry Number | 82857-82-7 |
The biological activity of this compound is hypothesized to arise from its interaction with various biological targets. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, while the benzo[d][1,3]dioxole structure may contribute to its antioxidant properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines, it was found that several derivatives led to a dose-dependent decrease in cell viability, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Compounds featuring the benzo[d][1,3]dioxole scaffold have demonstrated varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-3-(benzo[d][1,3]dioxol...) | Staphylococcus aureus | 32 µg/mL |
| (E)-3-(benzo[d][1,3]dioxol...) | Escherichia coli | 64 µg/mL |
Enzyme Inhibition
The compound has been studied for its potential inhibitory effects on various enzymes. Notably, it may exhibit inhibitory activity against cholinesterases, which are critical in neurotransmission and are often targeted in neurodegenerative diseases.
Research Findings:
In vitro assays demonstrated that related compounds showed competitive inhibition of acetylcholinesterase (AChE), with IC50 values comparable to known inhibitors .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds derived from the provided evidence:
Key Observations:
Heterocyclic Core: The target compound’s piperidine core (vs. Piperazine-containing analogs (e.g., ) exhibit enhanced solubility due to increased polarity but may suffer from faster metabolic clearance .
Substituent Effects :
- The 2,6-dimethylpyrimidin-4-yloxy group in the target compound provides a planar, electron-deficient aromatic system, ideal for π-π stacking or hydrogen bonding with kinases or proteases. In contrast, ’s imidazole-pyridazine substituent introduces basic nitrogen atoms, which could modulate pH-dependent solubility or off-target effects .
- Benzodioxol groups are conserved across all analogs, suggesting their role in enhancing metabolic stability and aromatic interactions .
Enone Bridge: The α,β-unsaturated ketone is a common feature, but its reactivity varies with substituents. For example, ’s 2-methoxyphenyl group adjacent to the enone may sterically hinder covalent adduct formation compared to the target compound’s unhindered system .
Physicochemical Properties: The target compound’s molecular weight (396.43 g/mol) and moderate polarity align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. In contrast, ’s benzothiolopyrimidinone derivative (463.54 g/mol) may face challenges in absorption due to higher molecular weight and sulfur content .
Methodological Considerations
- Structural Elucidation: Techniques such as NMR (1H, 13C) and X-ray crystallography (using tools like Mercury CSD and SHELX ) are critical for confirming stereochemistry and intermolecular interactions. For instance, the E-configuration of the enone bridge in the target compound would be validated via NOESY or single-crystal diffraction .
- Similarity Analysis : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) referenced in highlight the importance of 3D shape and electronic properties in predicting biological activity, beyond mere structural overlap .
Q & A
Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?
- Answer :
- Analog Synthesis : Replace benzo[d][1,3]dioxol-5-yl with substituted phenyl groups to assess steric/electronic effects on IC₅₀ .
- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate molecular fields (e.g., electrostatic, hydrophobic) with antimicrobial potency (R² > 0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
